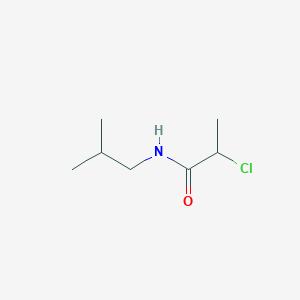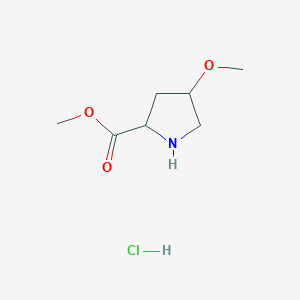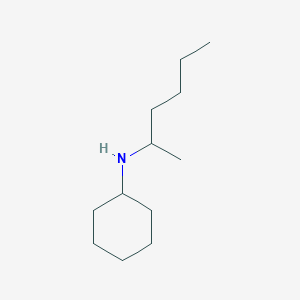
2-Methyl-5-pyrimidinecarbohydrazide
Overview
Description
2-Methyl-5-pyrimidinecarbohydrazide is a chemical compound with the CAS Number: 1266378-04-4 and a molecular weight of 152.16 . The IUPAC name for this compound is 2-methyl-5-pyrimidinecarbohydrazide .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-pyrimidinecarbohydrazide is 1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-5-pyrimidinecarbohydrazide has a molecular weight of 152.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Medicine: Anti-inflammatory Applications
2-Methyl-5-pyrimidinecarbohydrazide has been identified to have potential applications in medicine, particularly due to its anti-inflammatory properties . The compound’s ability to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α makes it a candidate for further research in developing new anti-inflammatory drugs.
Agriculture: Agrochemical Synthesis
In the field of agriculture, pyrimidine derivatives, which include 2-Methyl-5-pyrimidinecarbohydrazide, are being explored for their use in agrochemistry . These compounds can serve as scaffolds for synthesizing various agrochemicals, potentially leading to the development of new pesticides or plant growth regulators.
Materials Science: Photophysical Properties
Recent attention has been given to pyrimidine derivatives in materials science due to their significant photophysical properties . 2-Methyl-5-pyrimidinecarbohydrazide could be utilized in creating materials with specific light-absorption or emission characteristics, which is valuable for photovoltaic applications.
Environmental Science: Air Quality Monitoring
While not directly used in air quality monitoring, compounds like 2-Methyl-5-pyrimidinecarbohydrazide can be part of research studies aimed at understanding particulate matter and its effects on the environment . Such studies are crucial for developing strategies to mitigate air pollution.
Biochemistry: Enzymatic Inhibition
Pyrimidinecarbohydrazide derivatives are known to exhibit enzymatic inhibitory activity, which is significant in biochemistry for understanding and manipulating metabolic pathways . This can lead to the discovery of new biochemical tools or therapeutic agents.
Pharmacology: Pharmaceutical Testing
In pharmacology, 2-Methyl-5-pyrimidinecarbohydrazide is used for pharmaceutical testing as a high-quality reference standard . It helps in ensuring the accuracy and reliability of pharmacological research and drug development processes.
Chemical Engineering: Process Optimization
Chemical engineers may explore the use of 2-Methyl-5-pyrimidinecarbohydrazide in process optimization, particularly in the synthesis of complex chemical compounds . Its properties could influence reaction conditions and yields, making it a subject of interest in chemical production.
Analytical Chemistry: Chemosensor Development
The structural flexibility of pyrimidine derivatives like 2-Methyl-5-pyrimidinecarbohydrazide allows for their use in developing chemosensors . These sensors can detect specific ions or molecules, which is critical in environmental monitoring and diagnostics.
properties
IUPAC Name |
2-methylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGCRJCIPEEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pyrimidinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)








